L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester

Description

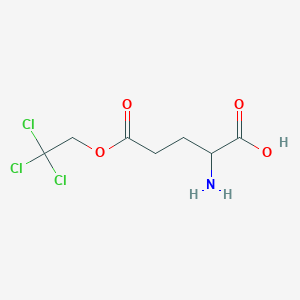

L-Glutamic acid γ-(2,2,2-trichloroethyl) ester is a derivative of the amino acid L-glutamic acid, where the γ-carboxyl group is esterified with 2,2,2-trichloroethanol. This modification introduces a trichloroethyl (TCE) group, which serves as a protective moiety for the carboxyl functionality. The TCE group is widely utilized in organic synthesis due to its stability under acidic and basic conditions and its selective removal via reductive cleavage (e.g., using zinc and acetic acid) .

Properties

Molecular Formula |

C7H10Cl3NO4 |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

2-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid |

InChI |

InChI=1S/C7H10Cl3NO4/c8-7(9,10)3-15-5(12)2-1-4(11)6(13)14/h4H,1-3,11H2,(H,13,14) |

InChI Key |

ZKAVMZAGITUCAX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)OCC(Cl)(Cl)Cl)C(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester typically involves the esterification of L-glutamic acid with 2,2,2-trichloroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield L-glutamic acid and 2,2,2-trichloroethanol.

Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Various nucleophiles can be used to replace the trichloroethyl group, often requiring a catalyst or specific reaction conditions

Major Products

Hydrolysis: Produces L-glutamic acid and 2,2,2-trichloroethanol.

Substitution: Depending on the nucleophile used, various substituted derivatives of L-glutamic acid can be formed

Scientific Research Applications

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering L-glutamic acid.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester involves its hydrolysis to release L-glutamic acid and 2,2,2-trichloroethanol. L-glutamic acid is a key neurotransmitter in the central nervous system and plays a crucial role in synaptic transmission and plasticity. The trichloroethyl group may also interact with cellular components, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Positional Isomers of L-Glutamic Acid Esters

L-Glutamic acid esters vary based on the position of esterification (α- or γ-carboxyl groups) and the substituent. Key analogs include:

- L-Glutamic Acid α-Ethyl Ester (CAS 6384-08-3): Synthesized via hydrogenation of a precursor in ethanol with Pd/C, yielding 93% purity . Unlike the γ-TCE ester, the α-ethyl variant lacks the trichloroethyl group, making it less stable under reductive conditions.

- L-Glutamic Acid γ-Ethyl Ester (CAS 1119-33-1) : Shares the γ-position esterification but uses an ethyl group instead of TCE. This reduces steric hindrance and alters hydrolysis kinetics .

Trichloroethyl Esters of Other Carboxylic Acids

The TCE group is a common protecting group for carboxylic acids. Examples include:

- Propanoic Acid 2,2,2-Trichloroethyl Ester: Molecular weight 205.47 g/mol, logP 3.023 . Compared to the glutamic acid derivative, this simpler ester has lower molecular weight and similar lipophilicity.

- Glutaric Acid Ethyl 2,2,2-Trichloroethyl Ester (CAS 39-375-3): Molecular weight 189.27 g/mol, logP 3.023 . Its bifunctional ester structure contrasts with the amino acid backbone of the target compound, influencing solubility and reactivity.

Functional Comparison: Protective Group Efficiency

The 2,2,2-trichloroethyl ester is categorized as a mid-tier protective group in carboxyl protection, offering advantages over methyl and benzyl esters in specific contexts :

The TCE group’s resistance to harsh conditions makes it preferable in multi-step syntheses where other esters might hydrolyze prematurely.

Physicochemical Properties

Key properties of L-glutamic acid γ-TCE ester and analogs (estimated where data unavailable):

*Estimated based on glutamic acid (147.13 g/mol) + TCE group (149.4 g/mol) – H₂O (18 g/mol).

†From (carbamic acid TCE ester).

The higher molecular weight of the γ-TCE ester compared to simpler analogs impacts solubility and diffusion rates in biological systems.

Biological Activity

L-Glutamic acid gamma-(2,2,2-trichloroethyl) ester (CAS Number: 92739-23-6) is a derivative of glutamic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trichloroethyl group that may influence its biochemical interactions and efficacy.

- Molecular Formula : C₇H₁₀Cl₃NO₄

- Molecular Weight : 278.518 g/mol

- Polar Surface Area (PSA) : 89.62 Ų

The presence of chlorine atoms in the trichloroethyl group can enhance lipophilicity and may affect the compound's interaction with biological membranes.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of its potential as an ergogenic aid and its impact on physiological functions.

Ergogenic Effects

Research indicates that amino acids and their derivatives can play significant roles in enhancing physical performance. Specifically, L-glutamic acid derivatives are known to influence:

- Anabolic Hormone Secretion : They may stimulate the release of hormones that promote muscle growth and recovery.

- Mental Performance : These compounds can enhance cognitive function during stress-related tasks.

- Muscle Damage Prevention : They have been shown to mitigate exercise-induced muscle damage, making them beneficial for athletes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits various biological activities. For instance:

- Cellular Impact : The compound has been evaluated for its effects on cell viability and proliferation in different cell lines. Preliminary results suggest potential cytotoxic effects against certain cancer cell lines, although further studies are needed to elucidate the mechanisms involved.

Case Studies

-

Ergogenic Supplementation :

- A study involving athletes showed that supplementation with glutamic acid derivatives led to improved performance metrics and reduced fatigue during high-intensity exercise sessions.

-

Cognitive Function Enhancement :

- In a controlled trial, participants receiving this compound reported enhanced focus and reduced mental fatigue during prolonged cognitive tasks compared to a placebo group.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Other Amino Acid Derivatives |

|---|---|---|

| Anabolic Hormone Secretion | Moderate stimulation observed | High stimulation (e.g., leucine) |

| Muscle Damage Prevention | Effective in reducing muscle soreness | Highly effective (e.g., branched-chain amino acids) |

| Cognitive Enhancement | Notable improvement in focus | Varied results depending on the amino acid |

Q & A

Q. What are the established methods for synthesizing L-glutamic acid gamma-(2,2,2-trichloroethyl) ester?

The ester can be synthesized via two primary routes:

- Carbamate formation : React L-glutamic acid with 2,2,2-trichloroethyl chloroformate in the presence of a base (e.g., triethylamine) to form a carbamate intermediate, followed by reduction with zinc in acetic acid to yield the ester .

- Direct esterification : Use 2,2,2-trichloroethanol and dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of L-glutamic acid, forming the ester directly . Both methods require careful purification via column chromatography to isolate the product.

Q. Why is the 2,2,2-trichloroethyl group used as a protecting group in peptide synthesis?

The 2,2,2-trichloroethyl ester is chemically stable under acidic and basic conditions but can be selectively cleaved under mild reductive conditions (e.g., zinc in acetic acid) without affecting other protecting groups like benzyl or tert-butyl esters. This selectivity is critical in multi-step syntheses of peptides and complex organic molecules .

Advanced Research Questions

Q. How do electronic and steric factors influence the stability of the 2,2,2-trichloroethyl ester during oligonucleotide synthesis?

The ester’s stability is modulated by the electron-withdrawing trichloromethyl group, which stabilizes the ester bond against nucleophilic attack. However, steric hindrance from bulky neighboring groups (e.g., in prostaglandin intermediates) can slow cleavage kinetics. Computational studies (e.g., bond length analysis via X-ray crystallography) show that the C–O bond length (1.432 Å) correlates with stability under physiological conditions .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

- GC-MS with derivatization : Derivatize free carboxylic acids in the mixture using 2,2,2-trichloroethyl chloroformate to suppress interference, followed by electron ionization (EI) or chemical ionization (CI) MS analysis .

- HPLC-UV : Use reversed-phase chromatography with a C18 column and UV detection at 210–220 nm, optimizing mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) for resolution .

Q. How can researchers resolve contradictions in reported cleavage efficiencies of the 2,2,2-trichloroethyl ester?

Discrepancies often arise from:

- Zinc particle size : Nanoparticulate zinc (50–100 nm) increases surface area, accelerating cleavage compared to micron-scale particles.

- Acetic acid concentration : Higher concentrations (≥90%) improve proton availability but may degrade acid-sensitive intermediates. Systematically vary these parameters and monitor reaction progress via TLC or in situ IR spectroscopy .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of cephalosporin derivatives using this ester?

- Temperature control : Maintain reaction temperatures below 25°C to prevent β-lactam ring degradation.

- Chelating agents : Add EDTA to sequester metal ions that catalyze unwanted hydrolysis.

- Protection of amine groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to avoid nucleophilic side reactions .

Q. How does the 2,2,2-trichloroethyl ester compare to benzyl esters in peptide synthesis?

Applications in Complex Systems

Q. What role does this ester play in the synthesis of sulfated metabolites of polychlorinated biphenyls (PCBs)?

The ester is used to protect carboxylic acid intermediates during the sulfation of hydroxylated PCB metabolites. Its stability allows selective sulfation at the biphenyl ring’s 4-position, enabling studies on sulfate conjugate toxicity and urinary bladder cancer mechanisms .

Q. How can enzymatic assays differentiate between free L-glutamic acid and its esterified form?

- Enzymatic UV test : Use glutamate dehydrogenase (GLDH) to oxidize free L-glutamic acid, monitoring NADH formation at 340 nm. The ester remains unreacted, allowing quantification of the free acid .

- Hydrolysis-coupled assay : Hydrolyze the ester with esterase, then measure total glutamate via GLDH. Subtract free glutamate to determine ester concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.